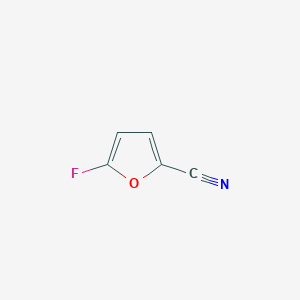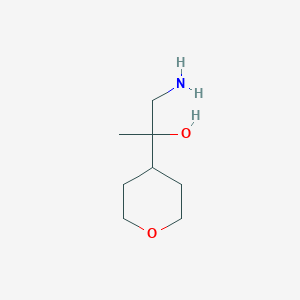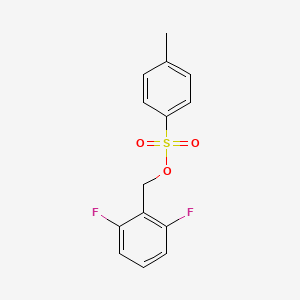![molecular formula C13H23NO4 B13554931 Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13554931.png)
Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[45]decane-1-carboxylate is a chemical compound with the molecular formula C13H23NO4 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of tert-butyl (3RS)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents under controlled conditions. For example, one method involves dissolving the compound in dimethyl sulfoxide (DMSO) and triethylamine, followed by the addition of pyridine sulfur trioxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include pyridine sulfur trioxide for oxidation and various reducing agents for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new spiro compounds with different functional groups.
Scientific Research Applications
Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate include:
- Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- 1-Oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific functional groups and the resulting chemical properties. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-10(15)8-13(14)4-6-17-7-5-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
YPZJYMTXCBEABO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


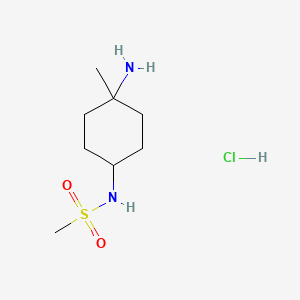
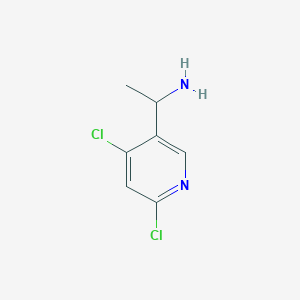
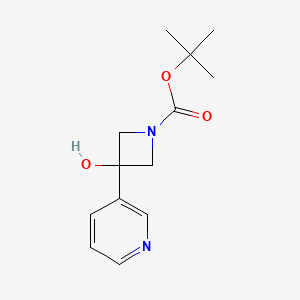
![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
![1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13554872.png)
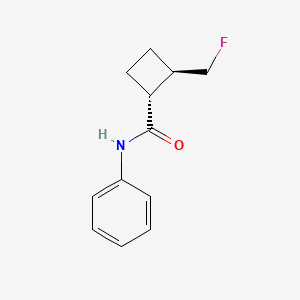
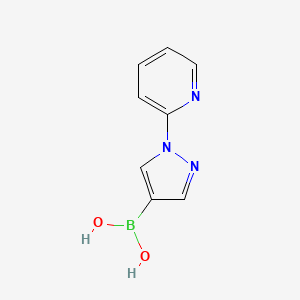
![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)
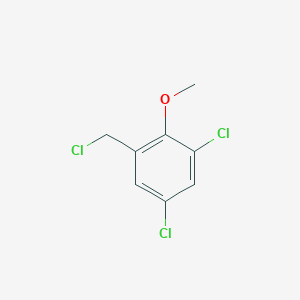
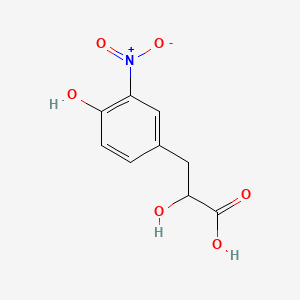
![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)
